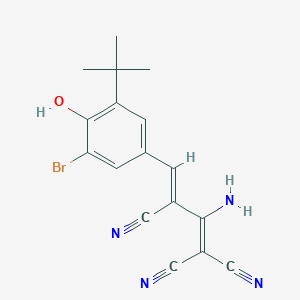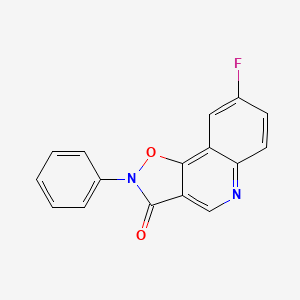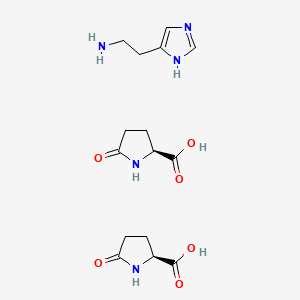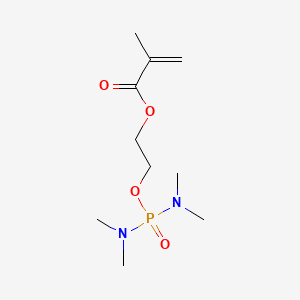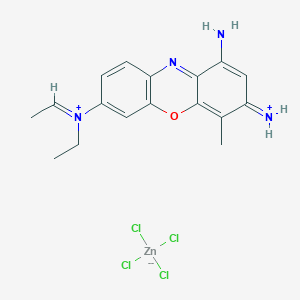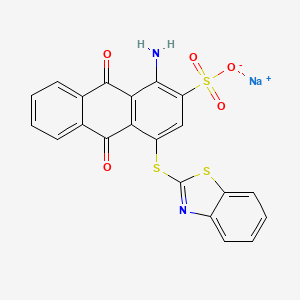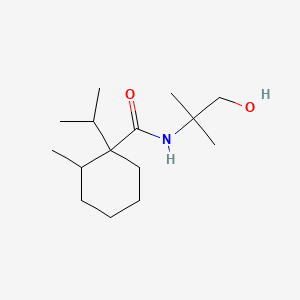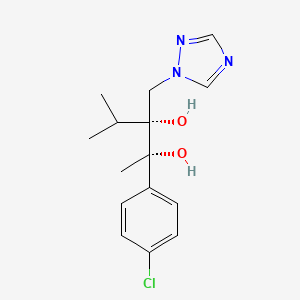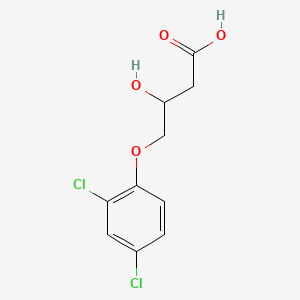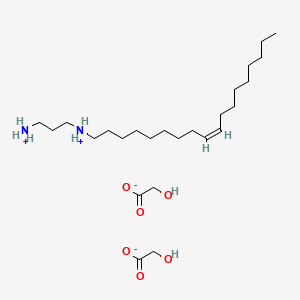
(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a long hydrocarbon chain with a double bond in the Z-configuration, linked to a propane-1,3-diyldiammonium core, and is paired with bis(hydroxyacetate) counterions. Its amphiphilic nature makes it an interesting candidate for applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) typically involves the following steps:
Synthesis of the Octadec-9-enylamine: The starting material, octadec-9-ene, undergoes amination to form octadec-9-enylamine. This can be achieved through a reaction with ammonia or an amine source under suitable conditions.
Formation of the Propane-1,3-diyldiammonium Core: The octadec-9-enylamine is then reacted with 1,3-dibromopropane to form the propane-1,3-diyldiammonium intermediate.
Counterion Exchange: The final step involves the exchange of bromide ions with bis(hydroxyacetate) ions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) can undergo various chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The ammonium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can be used.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in formulations for topical applications.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants.
Wirkmechanismus
The mechanism of action of (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) is primarily based on its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property enables it to disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, its ability to form micelles and vesicles makes it useful in drug delivery systems, where it can encapsulate and transport active pharmaceutical ingredients.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium chloride
- (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bromide
- (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium sulfate
Uniqueness
(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) is unique due to its bis(hydroxyacetate) counterions, which provide additional functionality and potential for hydrogen bonding. This can enhance its solubility and interaction with biological molecules, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
93859-51-9 |
|---|---|
Molekularformel |
C25H52N2O6 |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
3-azaniumylpropyl-[(Z)-octadec-9-enyl]azanium;2-hydroxyacetate |
InChI |
InChI=1S/C21H44N2.2C2H4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*3-1-2(4)5/h9-10,23H,2-8,11-22H2,1H3;2*3H,1H2,(H,4,5)/b10-9-;; |
InChI-Schlüssel |
WHNDJHDROKNHQP-XXAVUKJNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC[NH2+]CCC[NH3+].C(C(=O)[O-])O.C(C(=O)[O-])O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC[NH2+]CCC[NH3+].C(C(=O)[O-])O.C(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


